molecular formula C108H176F3N35O26S4 B10829853 Tertiapin Q (trifluoroacetate salt)

Tertiapin Q (trifluoroacetate salt)

Cat. No.: B10829853
M. Wt: 2566.0 g/mol
InChI Key: AZHHYZAMUZWFSW-YPISCXGWSA-N
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Description

Origin and Derivation from Native Tertiapin (B1603359) Peptide

The story of Tertiapin Q begins with a naturally occurring peptide found in the venom of the European honeybee, Apis mellifera. nih.gov This native peptide, known as tertiapin, is a 21-amino acid polypeptide that naturally functions as a potent blocker of certain potassium channels. nih.gov

Tertiapin was first isolated and identified as a component of honeybee venom. nih.gov It was recognized for its ability to block specific types of inwardly rectifying potassium (Kir) channels, which play a crucial role in regulating the electrical potential across cell membranes in various tissues, including the heart and brain. nih.govacs.org

A significant challenge with using native tertiapin in research is its susceptibility to oxidation. The original peptide contains a methionine residue at position 13 which is easily oxidized by air, leading to a significant reduction in its ability to bind to and block its target channels. nih.govcreative-peptides.com This instability compromises the reliability and reproducibility of experimental results. nih.gov To overcome this limitation, researchers engineered a more stable analog. Tertiapin Q was created by substituting the methionine at position 13 with a glutamine residue. nih.govarp1.com This single amino acid change renders the peptide resistant to oxidation without altering its high-affinity binding to its target channels, making it a much more robust and reliable tool for scientific investigation. nih.govarp1.com

Tertiapin Q is typically supplied for research as a trifluoroacetate (B77799) (TFA) salt. nih.gov This formulation is a direct result of the solid-phase peptide synthesis and purification processes, where TFA is used as a counter-ion. genscript.com The trifluoroacetate salt form enhances the stability and solubility of the lyophilized peptide, ensuring its integrity during storage and facilitating its dissolution in aqueous solutions for experimental use. nih.govgenscript.com While the TFA counter-ion is a standard feature of many synthetic peptides, it is an important consideration for researchers to be aware of in their experimental designs. genscript.com

Significance as a Selective Ion Channel Modulator in Preclinical Investigations

The primary significance of Tertiapin Q in biomedical research lies in its function as a high-affinity and selective blocker of specific inwardly rectifying potassium channels. This selectivity allows scientists to dissect the physiological and pathophysiological roles of these particular channels in various biological systems.

Tertiapin Q exhibits high affinity for G protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and the renal outer medullary potassium (ROMK or Kir1.1) channel. Its potent blocking action on these channels has made it an invaluable tool in a range of preclinical studies.

Table 1: Binding Affinity of Tertiapin Q for Inwardly Rectifying Potassium Channels

Channel SubtypeBinding Affinity (Ki)
ROMK1 (Kir1.1)1.3 nM
GIRK1/4 (Kir3.1/3.4)13.3 nM

This table illustrates the high affinity of Tertiapin Q for its primary molecular targets, highlighting its potency as a channel blocker.

Preclinical research has leveraged the selective blocking properties of Tertiapin Q to investigate its effects in various models of disease and physiological processes. For instance, studies have explored its potential in modulating cardiac electrophysiology. In animal models of bradycardia, Tertiapin Q has been shown to improve heart rate and atrioventricular conduction. nih.gov Furthermore, in studies utilizing a conscious dog model of atrial tachypacing-induced atrial fibrillation, Tertiapin Q administration significantly reduced the incidence and duration of atrial fibrillation episodes. researchgate.net

In the realm of neuroscience, Tertiapin Q has been used to probe the function of GIRK channels in neuronal excitability. Research on dorsal root ganglion neurons demonstrated that Tertiapin Q can block the action potential afterhyperpolarization and increase the duration of the action potential, indicating a role for its target channels in regulating neuronal firing patterns. nih.gov Additionally, it has been used to investigate the serotonergic system, where it was shown to prevent the inhibitory effects of serotonin (B10506) on GABAergic inputs in the dorsal raphe nucleus. researchgate.net

Table 2: Selected Preclinical Research Findings with Tertiapin Q

Research AreaModel SystemKey FindingReference
CardiologyMouse model of primary bradycardiaImproved heart rate and atrioventricular conduction. nih.gov nih.gov
CardiologyConscious dogs with experimental atrial fibrillationReduced incidence and duration of atrial fibrillation. researchgate.net researchgate.net
NeuroscienceRat pulmonary vein and left atrial cardiomyocytesBlockade of GIRK channels abolishes action potentials specifically in the pulmonary vein. nih.gov nih.gov
NeuroscienceMouse dorsal root ganglion neuronsBlocked action potential afterhyperpolarization and increased action potential duration. nih.gov nih.gov
NeuroscienceMouse brain slices (dorsal raphe)Prevented serotonin-induced inhibition of GABAergic inputs. researchgate.net researchgate.net

This table summarizes key findings from preclinical studies that have utilized Tertiapin Q to investigate the function of inwardly rectifying potassium channels.

Properties

Molecular Formula

C108H176F3N35O26S4

Molecular Weight

2566.0 g/mol

IUPAC Name

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C106H175N35O24S4.C2HF3O2/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62;3-2(4,5)1(6)7/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119);(H,6,7)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-;/m0./s1

InChI Key

AZHHYZAMUZWFSW-YPISCXGWSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CN=CN6)[C@@H](C)CC)[C@@H](C)CC.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC.C(=O)(C(F)(F)F)O

Origin of Product

United States

Molecular Targets and Receptor Pharmacology of Tertiapin Q

Inwardly Rectifying Potassium (Kir) Channels

Tertiapin (B1603359) Q is recognized as a high-affinity blocker for specific subtypes of inwardly rectifying potassium channels. rndsystems.com These channels are crucial for maintaining the resting membrane potential and regulating cellular excitability in a wide range of tissues. pubcompare.airesearchgate.net Tertiapin Q exerts its blocking effect by physically occluding the channel's ion conduction pore. wikipedia.org The peptide's C-terminal α-helix inserts into the external vestibule of the pore, thereby preventing the flow of potassium ions. creative-peptides.comnih.govwikipedia.org

G Protein-Activated Inward Rectifier Potassium (GIRK) Channels (Kir3.x Subfamily)

A primary target of Tertiapin Q is the G protein-activated inwardly rectifying potassium (GIRK) channel subfamily, also known as Kir3.x. pubcompare.ainih.gov These channels are critical mediators of inhibitory neurotransmission in the nervous system and are activated downstream of various G protein-coupled receptors (GPCRs). nih.govresearchgate.net

Tertiapin Q is a potent inhibitor of heterotetrameric channels composed of Kir3.1 and Kir3.4 subunits (GIRK1/GIRK4). rndsystems.comcreative-peptides.com These channels are prominently found in the heart, where they play a key role in regulating heart rate. Research has determined the inhibitory constant (Ki) of Tertiapin Q for GIRK1/GIRK4 channels to be 13.3 nM. rndsystems.combiomol.com The native Tertiapin peptide, which contains a methionine residue at position 13, shows a 4- to 5-fold decrease in its inhibitory action on these channels upon oxidation in the air. nih.gov The substitution of this methionine with glutamine to create Tertiapin Q circumvents this issue, providing stable inhibitory activity. nih.gov

Tertiapin Q also effectively blocks heteromeric channels formed by Kir3.1 and Kir3.2 subunits, which are the predominant type of neuronal GIRK channels in the mammalian nervous system. nih.govnih.govresearchgate.net Electrophysiological studies using Xenopus oocytes have confirmed the inhibition of these recombinant GIRK1/GIRK2 channels by Tertiapin Q. nih.govuq.edu.au The mechanism of block for Kir3.2-containing channels has been investigated through computational modeling and mutagenesis studies. nih.gov These findings indicate that a high-affinity block involves a combination of a pore-inserting lysine (B10760008) residue on the peptide, hydrophobic interactions with a phenylalanine ring around the channel pore, and electrostatic interactions with two adjacent turret regions of the Kir3.2 subunit. nih.gov

GIRK channels are key effectors for numerous Gi/o-coupled GPCRs, translating receptor activation into a cellular hyperpolarizing signal. nih.govresearchgate.net By blocking these channels, Tertiapin Q can functionally uncouple GPCRs from their potassium channel targets. For instance, the potassium current activated by the neurotransmitter acetylcholine (B1216132) via muscarinic M2 receptors (a current known as IKACh) is a GIRK-mediated current that can be blocked by Tertiapin Q. creative-peptides.commedchemexpress.com Similarly, Tertiapin Q almost completely blocks the potassium current activated by somatostatin (B550006), another GPCR ligand. medchemexpress.com This inhibitory action on GPCR-activated currents underlies its observed physiological effects in research models, such as the improvement of heart rate and atrioventricular conduction in mouse models of bradycardia by inhibiting the IKACh current. nih.govresearchgate.net

Renal Outer Medullary Potassium (ROMK1) Channels (Kir1.1)

In addition to its effects on the GIRK subfamily, Tertiapin Q is a powerful inhibitor of the renal outer medullary potassium channel, ROMK1 (Kir1.1). creative-peptides.comnih.govvcu.edu

Tertiapin Q demonstrates a particularly high affinity for ROMK1 channels, binding with an inhibitory constant (Ki) of 1.3 nM. rndsystems.combiomol.com Studies have shown that the interaction is a bimolecular reaction, following a one-to-one stoichiometry where a single molecule of Tertiapin Q binds to and blocks one ROMK1 channel. creative-peptides.comnih.gov The primary surface of interaction on the Tertiapin Q molecule is its C-terminal α-helix. creative-peptides.comnih.gov The inhibition of ROMK1 channels by Tertiapin Q is notably sensitive to the pH of the extracellular environment. nih.gov This pH dependence is primarily due to the titration of a specific histidine residue at position 12 of the peptide. nih.gov

Data Tables

Table 1: Affinity of Tertiapin Q for Inwardly Rectifying Potassium (Kir) Channels

Molecular Target Channel Subunits Reported Affinity (Ki)
GIRK Kir3.1/Kir3.4 13.3 nM rndsystems.combiomol.com

Table 2: Key Research Findings on Tertiapin Q-Channel Interactions

Interaction Subject Finding
Stoichiometry with ROMK1 One Tertiapin Q molecule binds to one channel (1:1). creative-peptides.comnih.gov
Blocking Mechanism The peptide's C-terminal α-helix plugs the external vestibule of the channel pore. creative-peptides.comnih.govwikipedia.org
Effect of M13Q Substitution Prevents oxidation-induced loss of activity, ensuring stable inhibition. nih.govcreative-peptides.comnih.gov

Table 3: Compound Names Mentioned

Compound Name
Tertiapin Q (trifluoroacetate salt)
Tertiapin
Tertiapin-LQ
Tertiapin-KQ
Potassium
Acetylcholine
Somatostatin
Alanine (B10760859)
Glutamine
Lysine
Histidine

Calcium-Activated Large Conductance Potassium (BK) Channels

Contrary to its initial description as a specific Kir channel blocker, subsequent research revealed that Tertiapin Q is also a potent inhibitor of calcium-activated large conductance potassium (BK) channels. wikipedia.orgnih.gov

Studies using Xenopus oocytes to express recombinant human BK channel alpha subunits (hSlo1 or KCa1.1) have shown that Tertiapin Q functionally inhibits these channels. nih.govcapes.gov.brbiomol.com The inhibition is concentration-dependent, with a reported half-maximal inhibitory concentration (IC50) of approximately 5.8 nM. biomol.com This potent blockade demonstrates that the blocking actions of Tertiapin Q are not exclusive to Kir channels. nih.gov

The mechanism by which Tertiapin Q blocks BK channels is distinct from its inhibition of Kir channels. The blockade of BK channels is characterized by its use- and voltage-dependence. nih.govcapes.gov.brresearchgate.net This means that the inhibition is more pronounced when the channels are open, which is favored by membrane depolarization. smartox-biotech.comwindows.netnih.gov This contrasts with the block of GIRK channels, which is rapid (less than a minute) and not described as use-dependent. wikipedia.orgresearchgate.net The block of BK channels by Tertiapin Q develops more slowly, requiring stimulation for its effect to become apparent. wikipedia.orgresearchgate.net This use-dependent nature suggests a different mode of interaction with the BK channel compared to the simple pore-plugging mechanism observed with ROMK1.

Elucidation of Molecular Mechanisms of Channel Inhibition by Tertiapin Q

Molecular Binding Interactions and Conformational Dynamics

The inhibitory effect of Tertiapin-Q is predicated on its specific binding to the external vestibule of the target ion channel. nih.govrndsystems.com This interaction is characterized by a precise molecular fit and a defined stoichiometry.

The primary mechanism of inhibition for Kir channels by Tertiapin-Q is a direct physical occlusion of the ion conduction pathway. nih.govwikipedia.org Mutagenesis studies have identified the α-helix at the C-terminal of the peptide as the crucial structural element for this blockade. nih.govwikipedia.org This helical domain inserts into the outer vestibule of the K+ channel pore, effectively acting as a "plug" and preventing the flow of potassium ions. nih.govrndsystems.com The rest of the peptide remains in the extracellular space. nih.gov This mode of action, where the interaction surface is primarily the α-helix, distinguishes Tertiapin (B1603359) from many scorpion toxins that utilize β-sheets for binding. nih.govnih.gov

Research has consistently shown that the interaction between Tertiapin-Q and its target Kir channel is a bimolecular reaction. nih.gov This indicates a 1:1 binding stoichiometry, where a single molecule of Tertiapin-Q binds to one tetrameric channel complex to induce a block. nih.govvcu.edu This one-to-one interaction has been observed specifically with the ROMK1 channel. nih.gov The affinity of this binding is high, with reported dissociation constants (Kd) in the nanomolar range for sensitive channels. tocris.comwikipedia.org

Table 1: Binding Affinity of Tertiapin-Q for Various Potassium Channels

Channel TypeSubunitsDissociation Constant (Kd/Ki)
Inward-Rectifier K+ ChannelROMK1 (Kir1.1)~1.3 - 2 nM tocris.comwikipedia.org
Inward-Rectifier K+ ChannelGIRK1/4 (Kir3.1/3.4)~8 - 13.3 nM tocris.comwikipedia.org
Inward-Rectifier K+ ChannelKir2.1~2 µM vcu.edu
Large Conductance K+ ChannelBKIC50 = 5.8 nM wikipedia.org

While the primary mechanism of Tertiapin-Q on Kir channels is a direct pore block, its interaction with other channels, such as large conductance Ca2+-activated K+ (BK) channels, suggests a more complex modulatory role. nih.govnih.gov The blockade of BK channels by Tertiapin-Q is notably use-dependent, meaning the degree of inhibition is dependent on the activity or conformational state of the channel. nih.govresearchgate.net This phenomenon implies that the toxin's binding or blocking efficacy is influenced by whether the channel is open or closed.

This use-dependence suggests a mechanism that goes beyond a simple, static plug. It indicates that Tertiapin-Q's interaction can modulate the gating properties of the channel. However, this is distinct from classical allosteric modulation, where a modulator binds to a site remote from the pore to induce a conformational change. For Kir channels, the mechanism is clearly defined as a direct pore blockade. nih.gov For BK channels, the mode of action is considered different, though the precise nature of this potential gating modulation is an area of ongoing investigation. nih.govwikipedia.org

Functional Consequences on Cellular Electrophysiology

By blocking key potassium currents, Tertiapin-Q significantly alters the electrical properties of excitable cells, such as neurons and cardiac myocytes. These alterations have profound effects on membrane potential and action potential characteristics.

Tertiapin-Q has a marked effect on the hyperpolarization phases that follow an action potential. In dorsal root ganglion (DRG) neurons, Tertiapin-Q effectively blocks the action potential afterhyperpolarization (AHP). nih.gov The AHP is a critical period of hyperpolarization that influences neuronal firing rates. By inhibiting the K+ channels that contribute to the AHP, such as BK channels, Tertiapin-Q reduces this hyperpolarizing phase. nih.govwikipedia.org Similarly, in the heart, Tertiapin-Q can inhibit constitutively active acetylcholine-related K+ currents (IKH), which are a form of Kir current, thereby influencing the resting membrane potential and hyperpolarization responses.

A direct consequence of blocking repolarizing potassium currents is the prolongation of the action potential. wikipedia.org In excitable cells, the repolarization phase of an action potential is driven by the efflux of K+ ions. By inhibiting channels like BK and certain Kir channels, Tertiapin-Q slows this repolarization process. nih.govwikipedia.org This leads to a measurable increase in the action potential duration in cells such as DRG neurons and atrial cardiomyocytes. nih.govnih.gov This prolongation of the depolarized state can, in turn, lead to an increase in neuronal excitability. wikipedia.org

Table 2: Electrophysiological Effects of Tertiapin-Q

Cell TypeParameterEffect of Tertiapin-Q
Dorsal Root Ganglion (DRG) NeuronsAction Potential Afterhyperpolarization (AHP)Blocked nih.gov
Dorsal Root Ganglion (DRG) NeuronsAction Potential DurationIncreased nih.gov
Atrial Cardiomyocytes (AT-remodeled)Action Potential DurationIncreased by ~65% nih.gov
Atrial Cardiomyocytes (Control)Action Potential DurationIncreased by ~19% nih.gov

Influence on Neuronal Excitability and Afterhyperpolarization

Tertiapin Q exerts a significant influence on neuronal function by modulating both neuronal excitability and the afterhyperpolarization (AHP) phase of the action potential. This is primarily achieved through its inhibitory action on two key types of potassium channels: G-protein-gated inwardly rectifying potassium (GIRK) channels and large conductance Ca2+-activated potassium (BK) channels. nih.govwikipedia.orgresearchgate.netnih.gov The blockage of these channels disrupts the normal potassium efflux that is crucial for repolarizing the neuronal membrane and maintaining resting potential, ultimately leading to an increase in neuronal excitability. wikipedia.orgnih.gov

The activation of GIRK channels typically leads to postsynaptic inhibition by allowing potassium ions to flow out of the neuron, which hyperpolarizes the cell membrane and dampens excitability. nih.govresearchgate.net By blocking GIRK channels, Tertiapin Q prevents this inhibitory mechanism. researchgate.net This inhibition of GIRK-mediated currents can prevent the hyperpolarization that normally follows certain neurotransmitter signals, thereby making the neuron more likely to fire an action potential. nih.govresearchgate.net For instance, research has shown that blocking GIRK channels with Tertiapin Q can prevent the inhibitory effects of certain G-protein coupled receptor (GPCR) agonists on neurotransmitter release. researchgate.net

Studies on cultured dorsal root ganglion (DRG) neurons have demonstrated these effects directly. In these neurons, Tertiapin Q application blocked the action potential afterhyperpolarization and led to an increased duration of the action potential. researchgate.netnih.govuq.edu.aucapes.gov.br It is noteworthy that the blocking action of Tertiapin Q on BK channels has been shown to be use-dependent, meaning the degree of inhibition can vary with the frequency of neuronal firing. wikipedia.orgresearchgate.netnih.gov

The following table summarizes the observed effects of Tertiapin Q on key parameters of neuronal excitability and afterhyperpolarization based on published research findings.

Table 1: Effects of Tertiapin Q on Neuronal Electrophysiological Properties

Parameter Effect of Tertiapin Q Involved Channel(s) Neuronal Preparation
Neuronal Excitability Increased GIRK, BK General, Dorsal Root Ganglion (DRG) Neurons
Action Potential Duration Increased/Prolonged BK Dorsal Root Ganglion (DRG) Neurons
Afterhyperpolarization (AHP) Inhibited/Blocked BK Dorsal Root Ganglion (DRG) Neurons
Slow Inhibitory Postsynaptic Potentials Inhibited GIRK Central Nervous System Neurons

| Potassium Efflux | Inhibited | GIRK | Hippocampal Neurons |

Structure Activity Relationship Sar Studies of Tertiapin Q and Its Analogues

Effects of Methionine to Glutamine Substitution on Oxidation Resistance and Activity

The native bee venom peptide, Tertiapin (B1603359) (TPN), contains a methionine residue at position 13 (Met13). This residue is susceptible to oxidation, a chemical modification that results in a significant, 4- to 5-fold decrease in the peptide's inhibitory activity on Kir3.1/Kir3.4 channels. nih.gov To address this liability, an oxidation-resistant analogue was developed through rational design.

In this analogue, the methionine at position 13 was replaced with glutamine, a residue similar in size but not prone to oxidation. wikipedia.orgnih.gov The resulting peptide, Tertiapin Q (TPNQ or TPN-M13Q), is stable and does not get oxidized by air. nih.govrndsystems.comtocris.com Crucially, this substitution preserves the biological potency of the original peptide. Studies have shown that Tertiapin Q inhibits ROMK1 and GIRK1/4 inward-rectifier K+ channels with binding affinities (Ki) very similar to that of the non-oxidized native Tertiapin. nih.govtocris.comcapes.gov.br This enhanced stability, without loss of function, makes Tertiapin Q a more reliable and effective molecular probe for studying inward-rectifier potassium channels. nih.govcapes.gov.br

Significance of Disulfide Bond Integrity for Peptide Conformation and Biological Function

The three-dimensional structure of Tertiapin Q is critical for its function and is maintained by two essential disulfide bonds (Cys3-Cys14 and Cys5-Cys18). rndsystems.comsmartox-biotech.com These covalent cross-links are fundamental to the peptide's architecture, constraining the polypeptide chain and ensuring it adopts the correct, biologically active conformation. The synthesis of Tertiapin Q variants specifically incorporates the formation of these two bridges, underscoring their necessity. nih.gov

The structural integrity conferred by these bonds is directly linked to the peptide's mechanism of action. Mutagenesis studies suggest that Tertiapin Q blocks the potassium channel pore by inserting its C-terminal α-helix into the channel's outer vestibule. wikipedia.orgnih.gov The disulfide bonds are vital for stabilizing this α-helical domain and maintaining its precise orientation. wikipedia.org Disruption of these bonds would lead to a loss of the defined tertiary structure, preventing the peptide from docking correctly with the channel and thereby abolishing its inhibitory function.

Rational Design and Characterization of Novel Tertiapin Q Derivatives

The successful creation of the oxidation-resistant Tertiapin Q from the native peptide is a primary example of rational design. This approach has been extended to develop other novel derivatives with tailored properties, such as altered selectivity or utility as research tools. nih.govrndsystems.com By making specific, targeted modifications to the amino acid sequence, researchers can fine-tune the peptide's interaction with different potassium channel subtypes.

The synthesis of Tertiapin Q and its modified analogues is accomplished using solid-phase peptide synthesis (SPPS). nih.gov This established chemical method allows for the precise, stepwise assembly of the amino acid chain. A key part of the process involves the use of Nα-9-fluorenylmethyloxycarbonyl (Fmoc) chemistry for the cysteine residues, which facilitates the controlled formation of the two critical disulfide bridges that define the peptide's folded structure. nih.gov Following assembly, the peptides are purified by reversed-phase high-performance liquid chromatography (HPLC) to ensure high purity (>95%), and their molecular mass is confirmed by mass spectroscopy. nih.gov This meticulous process has been used to create variants like Tertiapin LQ and TPN-Y1/K12/Q13, each with specific amino acid substitutions designed to alter their properties. nih.govrndsystems.com

The biological activity of novel Tertiapin Q derivatives is primarily assessed using electrophysiological techniques. Typically, the target potassium channels (e.g., Kir1.1, Kir3.1/3.2, Kir3.1/3.4) are heterologously expressed in Xenopus oocytes, which serve as a controlled system for measuring ion channel function. nih.gov The inhibitory effect of the synthesized peptides is then quantified by measuring the reduction in potassium current in the presence of the peptide.

These analyses provide key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd or Ki), which indicate the peptide's potency and binding affinity for the channel. For instance, the derivative Tertiapin LQ, which has a glutamine substituted for histidine at position 12 (H12Q), was engineered to be a more selective blocker. It displays a significantly higher affinity for Kir1.1 channels compared to Kir3.1/3.2 and Kir3.1/3.4 channels. rndsystems.com Another derivative, TPN-Y1/K12/Q13, was designed and synthesized to be radiolabeled with iodine, creating a high-affinity tool for studying Kir1.1 channels through radioligand binding assays. nih.gov

The data below summarizes the biological activity of Tertiapin Q and some of its rationally designed derivatives on various potassium channels.

Peptide DerivativeTarget ChannelActivity MetricValue (nM)Reference
Tertiapin QKir1.1 (ROMK1)Ki1.3 rndsystems.comtocris.comselleckchem.com
Tertiapin QKir3.1/3.4 (GIRK1/4)Ki13.3 rndsystems.comtocris.comselleckchem.com
Tertiapin QKir3.1/3.4IC508 nih.gov
Tertiapin QKCa1.1 (BK channels)IC50~5 smartox-biotech.com
Tertiapin LQKir1.1Kd1.1 rndsystems.com
Tertiapin LQKir3.1/3.2Kd274 rndsystems.com
Tertiapin LQKir3.1/3.4Kd361 rndsystems.com

Advanced Methodological Approaches in Tertiapin Q Research

Electrophysiological Techniques for Ion Channel Characterization

The primary mechanism of action of Tertiapin (B1603359) Q is the blockade of ion channels. Therefore, electrophysiological techniques that directly measure ion flow across cell membranes are fundamental to its characterization.

Whole-Cell Patch Clamp Recordings

Whole-cell patch clamp is a gold-standard electrophysiological technique that allows for the precise measurement of ion currents from a single cell. nih.gov This method has been instrumental in characterizing the inhibitory effects of Tertiapin Q on various potassium channels.

In this technique, a glass micropipette with a very fine tip is sealed onto the membrane of a cell. A gentle suction is then applied to rupture the patch of membrane under the pipette, providing electrical access to the entire cell. This configuration allows for the control of the membrane potential while recording the resulting ionic currents.

Researchers have utilized whole-cell patch clamp recordings to study the effects of Tertiapin Q on different types of potassium channels. For instance, studies have employed this technique to demonstrate the blockade of G-protein-coupled inwardly rectifying potassium (GIRK) channels by Tertiapin Q in various cell types. nih.gov The technique allows for the detailed characterization of the dose-dependent inhibition, the voltage dependency of the block, and the kinetics of the interaction between Tertiapin Q and the channel.

A study on a 293T cell line stably co-expressing ROMK and GFP utilized whole-cell patch-clamp recordings to test the blocking activity of a series of synthesized TPN peptides, including a variant named TPN-RQ, on the ROMK channel. nih.gov The recordings showed that TPN-RQ was the most effective blocker among the 71 peptides tested. nih.gov

Two-Electrode Voltage Clamp (TEVC) in Heterologous Expression Systems (e.g., Xenopus laevis Oocytes)

The two-electrode voltage clamp (TEVC) technique, particularly when used with Xenopus laevis oocytes, is a powerful method for studying ion channels that have been exogenously expressed. reactionbiology.comnih.govnih.govnpielectronic.comresearchgate.net This system allows for the functional characterization of specific ion channel subunits and their modulation by compounds like Tertiapin Q in a well-defined environment. nih.gov

Xenopus oocytes are large, robust cells that can efficiently translate injected messenger RNA (mRNA) encoding for specific ion channel proteins, leading to high levels of functional channel expression on the oocyte membrane. reactionbiology.com The TEVC setup involves impaling the oocyte with two microelectrodes: one to measure the membrane potential and the other to inject current to clamp the voltage at a desired level. npielectronic.comresearchgate.net

This technique has been crucial in elucidating the molecular determinants of Tertiapin Q's interaction with Kir channels. For example, researchers have used TEVC to study the block of recombinant GIRK1/GIRK2 heteromultimers and BK-type K+ channels by Tertiapin-Q expressed in Xenopus oocytes. nih.gov By expressing wild-type and mutated channel subunits, scientists can identify the specific amino acid residues that are critical for the binding of Tertiapin Q. nih.gov These studies have provided valuable insights into the toxin's binding site and the mechanism of channel blockade. nih.govnih.gov

Table 1: Application of TEVC in Tertiapin Q Research

Ion Channel StudiedKey FindingsReference
Recombinant human BK channelsUse- and concentration-dependent inhibition by Tertiapin-Q. nih.gov
Recombinant GIRK1+GIRK2 heteromultimersConfirmation of inhibition by Tertiapin-Q. nih.gov
Kir3.1/Kir3.2 channelsInvestigation of molecular determinants of TPNQ inhibition. nih.gov

Thallium (Tl+) Flux Assays for High-Throughput Screening

While patch clamp techniques provide detailed information, they are generally low-throughput. For screening large libraries of compounds to identify new ion channel modulators, high-throughput screening (HTS) assays are required. nih.gov Thallium (Tl+) flux assays have emerged as a robust and widely used HTS method for potassium channels. nih.govionbiosciences.comionbiosciences.comcreative-bioarray.comnih.govresearchgate.net

This assay is based on the principle that thallium ions can permeate potassium channels and act as a surrogate for potassium ions. nih.govresearchgate.net Cells expressing the target potassium channel are loaded with a fluorescent dye that is sensitive to thallium. creative-bioarray.comnih.gov When the channels are open, thallium flows into the cells, binds to the dye, and causes an increase in fluorescence. researchgate.net This change in fluorescence can be measured using a plate reader, allowing for the rapid screening of many compounds in parallel. ionbiosciences.comionbiosciences.comcreative-bioarray.com

Thallium flux assays have been successfully employed to screen for modulators of various potassium channels, including those targeted by Tertiapin Q, such as GIRK channels. ionbiosciences.comionbiosciences.comnih.gov This technique enables the identification of both inhibitors and activators of channel function. metrionbiosciences.com The assay is adaptable to various K+ channel targets and is a critical tool in the early stages of drug discovery for identifying novel pharmacological probes. nih.govionbiosciences.com

Table 2: Features of Thallium (Tl+) Flux Assays

FeatureDescriptionReference
Principle Measures the influx of Tl+ through open potassium channels using a Tl+-sensitive fluorescent dye. nih.govresearchgate.net
Application High-throughput screening (HTS) of compound libraries to identify potassium channel modulators. nih.govcreative-bioarray.com
Advantages Rapid, automatable, and suitable for large-scale screening. creative-bioarray.comnih.gov
Channel Targets Applicable to a wide range of potassium channels, including GIRK channels. ionbiosciences.comionbiosciences.comnih.govresearchgate.net

Cellular and Tissue-Level Functional Assays

Beyond characterizing the direct interaction of Tertiapin Q with ion channels, it is crucial to understand its functional consequences in more complex biological systems. Cellular and tissue-level assays provide this next level of insight.

Ex Vivo Electrophysiology in Primary Neuronal Cultures (e.g., Dorsal Root Ganglion Neurons)

Ex vivo electrophysiology on primary neuronal cultures allows for the study of Tertiapin Q's effects on native ion channels in their natural cellular environment. nih.govnih.gov Dorsal root ganglion (DRG) neurons, which are primary sensory neurons, are a common model system for these studies. nih.govnih.gov

In this approach, DRG neurons are isolated and maintained in culture. Electrophysiological recordings, typically using the patch clamp technique, can then be performed on these neurons. This allows researchers to investigate how Tertiapin Q modulates the electrical properties of these cells, such as their resting membrane potential, action potential firing characteristics, and the activity of specific ion currents. nih.gov

For example, studies have used voltage-clamp recordings in cultured newborn mouse DRG neurons to show that Tertiapin-Q inhibits outwardly rectifying K+ currents in a voltage- and use-dependent manner. nih.gov Furthermore, under current-clamp conditions, Tertiapin-Q was found to block the afterhyperpolarization of the action potential and increase its duration in these neurons. nih.gov These findings demonstrate that Tertiapin Q can significantly alter the excitability of sensory neurons.

Investigation in Specialized Cell Lines (e.g., Human Adrenocortical NCI-H295R Cells)

Specialized cell lines that retain specific physiological functions are invaluable for studying the effects of compounds like Tertiapin Q on cellular processes. The human adrenocortical carcinoma cell line NCI-H295R is a well-established model for studying adrenal steroidogenesis. atcc.orgmdpi.comnih.gov These cells express the necessary enzymes for producing adrenal steroids and are responsive to physiological stimuli like angiotensin II and potassium. atcc.orgnih.gov

Research has shown that NCI-H295R cells express various potassium channels, including small-conductance Ca2+-activated potassium (SK) channels. nih.govresearchgate.net Studies have utilized these cells to investigate the role of these channels in regulating aldosterone (B195564) secretion. nih.gov For instance, the SK channel inhibitor apamin (B550111) was shown to increase aldosterone secretion from H295R cells in a dose-dependent manner. nih.govresearchgate.net While direct studies of Tertiapin Q in H295R cells are not as prevalent, this cell line provides a relevant system to investigate the potential role of Tertiapin Q-sensitive channels in adrenal function, given that it blocks certain Kir channels that can influence cell membrane potential and downstream signaling pathways. nih.govoup.com The investigation of purinergic receptors and their link to Ca²⁺-mobilization and cortisol secretion in H295R cells further highlights the utility of this cell line in dissecting complex signaling cascades that could potentially be modulated by ion channel blockers like Tertiapin Q. nih.gov

Spectroscopic and Chromatographic Methods in Peptide Research

The accurate characterization of synthetic peptides is fundamental to ensuring the reliability and reproducibility of research findings. For Tertiapin Q, a derivative of a bee venom toxin, specific analytical methods are employed to quantify the peptide and assess its homogeneity. These methods include UV spectrophotometry for determining concentration and high-performance liquid chromatography for evaluating purity.

Application of UV Spectrophotometry for Concentration Determination

UV absorption spectroscopy is a widely used, non-destructive method for determining the concentration of peptides and proteins in solution. nih.govspringernature.com The principle relies on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For peptides like Tertiapin Q, absorbance is typically measured at 280 nm. microspectra.com This wavelength is specifically chosen because it is where the aromatic side chains of amino acids, particularly Tryptophan and Tyrosine, exhibit strong light absorption. thermofisher.com The amino acid sequence of Tertiapin Q contains a Tryptophan residue, making 280 nm an appropriate wavelength for its quantification.

To accurately determine the concentration from an absorbance value, the molar extinction coefficient (ε) of the peptide must be known. thermofisher.com This coefficient is a unique physical constant for each peptide, dependent on its specific amino acid composition. In research involving Tertiapin Q, final peptide concentrations are precisely determined by measuring the sample's absorbance at 280 nm and applying a calculated extinction coefficient for the peptide's specific sequence.

Table 1: Parameters for UV Spectrophotometric Analysis of Tertiapin Q

Parameter Description Rationale / Details
Analyte Tertiapin Q A 21-amino acid synthetic peptide.
Technique UV Spectrophotometry A common method for quantifying peptides in solution. nih.gov
Wavelength 280 nm Corresponds to the peak absorbance of aromatic amino acids (e.g., Tryptophan) present in the peptide sequence. microspectra.comthermofisher.com

| Key Variable | Molar Extinction Coefficient (ε) | A calculated value specific to the Tertiapin Q amino acid sequence, essential for converting absorbance to concentration. |

High-Performance Liquid Chromatography (HPLC) for Peptide Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of synthetic peptides. nestgrp.com This powerful analytical technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For Tertiapin Q, reversed-phase HPLC (RP-HPLC) is the most common method used for both purification and purity analysis. In this technique, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent system. Peptides are eluted from the column by a gradient of increasing organic solvent, typically acetonitrile, mixed with water. nih.govnih.gov

Trifluoroacetic acid (TFA) is a crucial additive in the mobile phase for peptide separations. nih.govsigmaaldrich.com It acts as an ion-pairing agent, binding to the positively charged residues on the peptide and neutralizing their charge. This minimizes undesirable ionic interactions with the column, resulting in sharper peaks and improved separation. wikipedia.orgacs.org The use of TFA during purification is why the final, lyophilized product is supplied as a trifluoroacetate (B77799) salt. thermofisher.com Research and commercial data indicate that Tertiapin Q is consistently produced at high purity, with levels typically reported as ≥95% or ≥97% as determined by HPLC. bio-techne.com

While RP-HPLC is standard, other methods like cation-exchange chromatography can also be employed for tertiapin-related peptides. This technique separates molecules based on their net positive charge and can offer an alternative selectivity for resolving impurities. phenomenex.combio-works.com

Table 2: HPLC Parameters for Tertiapin Q Purity Analysis

Parameter Description Rationale / Details
Analyte Tertiapin Q (trifluoroacetate salt) The trifluoroacetate counter-ion is a result of the purification process. nestgrp.com
Primary Technique Reversed-Phase HPLC (RP-HPLC) The standard method for peptide purity assessment, separating based on hydrophobicity. nih.gov
Alternative Technique Cation-Exchange Chromatography Separates peptides based on net positive charge, offering orthogonal selectivity. phenomenex.com
Mobile Phase Additive Trifluoroacetic Acid (TFA) Used as an ion-pairing agent to improve peak shape and resolution. nih.govwikipedia.org

| Reported Purity | ≥95% - ≥97% | High purity levels are consistently achieved and verified by HPLC analysis. bio-techne.com |

Pharmacological Research Applications and Experimental Models of Tertiapin Q

Probing Potassium Channel Physiology in Excitable Cells and Organ Systems

Tertiapin (B1603359) Q's primary utility lies in its ability to selectively block certain potassium channels, allowing researchers to isolate and study their specific contributions to cellular and systemic functions. It is a potent blocker of inwardly rectifying potassium (Kir) channels and large-conductance calcium-activated potassium (BK) channels. wikipedia.org

Delineation of Specific Kir and BK Channel Contributions to Cellular Function

Tertiapin Q is a high-affinity blocker of G protein-coupled inwardly rectifying potassium (GIRK) channels and the renal outer medullary potassium (ROMK1) channel. medchemexpress.com It is a synthetic derivative of tertiapin where the methionine residue is replaced by glutamine, preventing oxidation without altering its function. nih.govwikipedia.org This stability makes it a more reliable research tool. nih.gov

The peptide interacts with its target channels via a bimolecular reaction, where one molecule of Tertiapin Q binds to one channel. nih.govcapes.gov.br It is thought to block the potassium pore by inserting its C-terminal α-helix into the channel's outer vestibule. nih.govcapes.gov.brwikipedia.org

Its blocking action is not uniform across all channel types. While it potently inhibits GIRK and ROMK1 channels within a minute, its inhibition of BK channels is use-dependent, requiring stimulation for at least 15 minutes to achieve a total block. wikipedia.orgnih.gov This differential action allows for the temporal and functional separation of channel activities in experimental settings.

The selectivity of Tertiapin Q for different Kir channel subtypes has been quantified, demonstrating its utility in distinguishing their respective physiological roles. tocris.comselleckchem.com

Channel SubtypeCommon NameInhibition Constant (Ki)
Kir1.1ROMK11.3 nM selleckchem.com
Kir3.1/3.4GIRK1/413.3 nM selleckchem.com
Kir3.1/3.2GIRK1/2Inhibition confirmed nih.gov
Kir2.1-Selective over this subtype tocris.com
BK ChannelMaxiKIC₅₀ = 5.8 nM wikipedia.org

This table presents the inhibitory constants of Tertiapin Q for various potassium channel subtypes as documented in scientific literature.

Analysis of Ion Channel Involvement in Neurobiological Processes

In the nervous system, Tertiapin Q has been instrumental in clarifying the roles of Kir and BK channels in neuronal excitability. BK channels contribute to the afterhyperpolarization phase of an action potential, which helps in rapid repolarization. wikipedia.org By blocking these channels, Tertiapin Q prolongs the action potential duration and reduces the afterhyperpolarization amplitude, leading to increased neuronal excitability. wikipedia.orgnih.govresearchgate.net

Experimental findings in cultured dorsal root ganglion (DRG) neurons from newborn mice demonstrated that Tertiapin Q inhibits outwardly rectifying K+ currents in a voltage- and use-dependent manner. nih.gov This action suggests potential applications in pain physiology research. nih.gov Furthermore, research has utilized Tertiapin Q to investigate the rapid activation of striatal D2-receptors following phasic dopamine (B1211576) release and to study the inhibitory activity in dorsal raphe neurons. tocris.com In the cerebellar cortex, blockade of Kir3 channels with a derivative, Tertiapin LQ, was shown to suppress classically conditioned Purkinje cell responses in ferrets, highlighting the channel's role in motor learning.

Investigation of Electrophysiological Modulation in Preclinical Cardiac Models

Tertiapin Q has been extensively used to study cardiac electrophysiology, particularly the role of the acetylcholine-activated potassium current (IKACh), which is mediated by GIRK channels. nih.govnih.gov In preclinical models, Tertiapin Q has shown significant effects on heart rate and rhythm.

In a mouse model of bradycardia, Tertiapin Q improved heart rate and atrioventricular (AV) conduction. tocris.com Studies on isolated rabbit atrioventricular node myocytes used Tertiapin Q to probe the modulatory effects of endothelin-1 (B181129) on membrane currents. tocris.com Further research in rabbit models showed that Tertiapin Q significantly prolongs the atrial effective refractory period (AERP), particularly in the context of rapid atrial pacing. medchemexpress.com

Investigating Ion Channel Pathophysiology in Disease Models

The selectivity of Tertiapin Q allows for precise investigation into how the dysfunction of specific potassium channels contributes to various diseases, particularly channelopathies and disorders related to G protein-coupled receptor signaling.

Functional Characterization in Models of Channelopathy

Channelopathies, diseases caused by mutations in ion channel genes, often manifest as disorders of excitable tissues like the heart and brain. Tertiapin Q has been a key pharmacological agent in studying cardiac channelopathies that lead to sinus node dysfunction (SND) and AV block. nih.govnih.gov

In several genetically modified mouse models that replicate human primary SND, Tertiapin Q was shown to rescue the disease phenotype. nih.govnih.gov These models include mice with genetic silencing of f-channels (HCN4) and Nav1.5 channels, as well as Cav1.3 and Cav3.1 channels. nih.govnih.gov The administration of Tertiapin Q led to a significant improvement in heart rate and a restoration of normal AV conduction, suggesting that inhibiting the IKACh current is a viable therapeutic strategy for certain types of bradycardia and heart block. nih.govnih.gov

Experimental ModelDisease PhenotypeEffect of Tertiapin QReference
HCN4-CNBD MouseSinus Node Dysfunction, BradycardiaIncreased heart rate by 14%, restored PR interval nih.govnih.gov
Nav1.5+/- MouseAtrioventricular Conduction DiseaseImproved cardiac conduction by 24% nih.govnih.gov
Cav1.3-/- MouseSinus Node Dysfunction, BradycardiaIncreased heart rate by 19% nih.govnih.gov
Cav1.3-/-/Cav3.1-/- MouseSevere Sinus Node DysfunctionIncreased heart rate by 23% nih.govnih.gov

This table summarizes the effects of Tertiapin Q in various mouse models of cardiac channelopathies.

Role in Understanding G Protein-Coupled Receptor Dysregulation

GIRK channels are primary effectors of many G protein-coupled receptors (GPCRs), translating receptor activation into a physiological response by modulating cellular excitability. pubcompare.ai Tertiapin Q, by blocking GIRK channels, allows researchers to uncouple this downstream signaling and investigate the consequences of GPCR activity. medchemexpress.com

For instance, Tertiapin Q has been used to demonstrate that the current activated by somatostatin (B550006) (SS-14) is almost completely blocked by inhibiting GIRK channels. medchemexpress.com In models of neurodegenerative disease, Tertiapin Q has been crucial in linking GPCR signaling to pathology. A study on Alzheimer's disease found that the toxicity of amyloid β oligomers requires the activation of GIRK channels. nih.gov By applying Tertiapin Q, researchers could block the Aβ-induced potassium efflux from neurons, which was sufficient to prevent subsequent neuronal death, thereby implicating GPCR-GIRK signaling in the neurodegenerative process. nih.gov It has also been used to block GIRK channel activity downstream of GABAB receptor activation. nih.gov This highlights the utility of Tertiapin Q in dissecting the complex signaling pathways involved in GPCR dysregulation. nih.gov

Analysis of Mutated KCNJ5 Channel Activity

A significant area of pharmacological research involving Tertiapin Q is the study of mutations in the KCNJ5 gene. This gene encodes the Kir3.4 protein (also known as GIRK4), a critical subunit of GIRK channels found in tissues like the adrenal glands. nih.govmedlineplus.gov Somatic mutations in KCNJ5 are a primary cause of aldosterone-producing adenomas (APAs) and the resulting primary aldosteronism. ahajournals.orgnih.gov These mutations typically alter the channel's selectivity filter, leading to a loss of potassium selectivity and a pathological influx of sodium ions. medlineplus.gov This sodium leak depolarizes the adrenal cell membrane, triggering calcium entry and leading to constitutive aldosterone (B195564) production and cell proliferation. medlineplus.gov

Tertiapin Q has been indispensable in elucidating the functional consequences of these disease-causing mutations. A key finding is that Kir3.4 channels carrying these mutations exhibit reduced sensitivity to Tertiapin Q compared to their wild-type counterparts. ahajournals.org This differential blockade provides crucial pharmacological evidence of the structural and functional changes induced by the mutations.

Researchers use Tertiapin Q to probe the function of both wild-type and mutated channels in cellular models. For instance, in studies using human adrenocortical cells, applying Tertiapin Q to block the endogenous, non-mutated Kir3.4 channels leads to membrane depolarization and an increase in the expression of CYP11B2 (the gene for aldosterone synthase). nih.gov This experiment demonstrates the fundamental role that the basal activity of Kir3.4 channels plays in maintaining the adrenal cell's resting membrane potential and regulating aldosterone synthesis.

Furthermore, Tertiapin Q aids in the characterization of novel KCNJ5 mutations. Not all mutations result in the typical sodium leak. Some, such as R115W and E246G, have been shown to cause a significant reduction in the channel's abundance at the cell membrane. nih.gov In these complex cases, Tertiapin Q can be used to inhibit any remaining functional channels to understand the complete impact of the mutation on adrenal cell physiology.

The table below summarizes key research findings where Tertiapin Q was used to analyze mutated KCNJ5 channels.

Table 1: Research Findings on the Use of Tertiapin Q in Mutated KCNJ5 Channel Analysis

Experimental Model KCNJ5 Status Key Finding with Tertiapin Q Implication Reference(s)
Human Adrenocortical Cells Wild-Type (endogenous) Inhibition of endogenous Kir3.4 by Tertiapin Q significantly depolarized the membrane and increased CYP11B2 expression. Demonstrates the critical role of basal Kir3.4 channel activity in suppressing aldosterone production. nih.gov
Cellular Expression Systems Expressing Wild-Type vs. Mutated KCNJ5 Mutated Kir3.4 channels show reduced sensitivity to Tertiapin Q blockade compared to wild-type channels. Provides pharmacological evidence that mutations alter channel conformation and function. ahajournals.org

Table 2: Compound Names Mentioned in the Article | Compound Name | | | :--- | | Tertiapin Q | | Tertiapin Q (trifluoroacetate salt) | | Aldosterone | | Sodium | | Potassium | | Calcium | | Verapamil | | Nifedipine | | Amiloride |

Future Directions in Tertiapin Q Trifluoroacetate Salt Research

Elucidation of Novel Molecular Interactions and Off-Target Effects

A primary avenue of future research involves a more profound characterization of Tertiapin (B1603359) Q's molecular interactions and the identification of potential off-target effects. While TPNQ is well-known for its high-affinity block of G protein-coupled inwardly rectifying potassium (GIRK) channels (Kir3.x) and the renal outer medullary potassium channel (ROMK1 or Kir1.1), its interaction profile is not entirely exclusive. rndsystems.com

Known Interactions and Off-Target Profile: Initial research established TPNQ as a derivative of tertiapin, where the oxidation-prone methionine at position 13 is replaced with glutamine, enhancing its stability without significantly altering its primary binding affinities for ROMK1 and GIRK1/4 channels. nih.govcreative-peptides.comwikipedia.org However, subsequent studies have revealed that TPNQ also interacts with other ion channels. Notably, it has been shown to block large conductance Ca2+-activated potassium channels (BK channels), representing a significant off-target activity. wikipedia.orgnih.gov The blockade of BK channels by TPNQ is use-dependent, meaning the inhibition is influenced by the channel's activation state. nih.govresearchgate.net

Research Focus: Future investigations aim to systematically screen TPNQ against a broader array of ion channels and other potential protein targets to create a comprehensive interaction map. Understanding these off-target effects is crucial for accurately interpreting experimental results where TPNQ is used to probe the function of Kir channels. For instance, in neuronal tissues where both Kir and BK channels are expressed, the observed physiological effects of TPNQ application could be a composite of its action on both channel types. researchgate.net

Recent studies have employed computational and electrophysiological approaches to dissect the molecular determinants of TPNQ's binding to its primary targets. These studies suggest that the C-terminal α-helix of the peptide inserts into the channel's outer vestibule, thereby blocking ion conduction. nih.govwikipedia.orgexlibrisgroup.com Research has identified key hydrophobic and electrostatic interactions that stabilize the toxin-channel complex. nih.gov Elucidating the subtle differences in the binding pockets of various channel subtypes will be instrumental in explaining both the primary affinities and the off-target interactions of TPNQ.

Target ChannelReported Affinity (Ki/Kd)Type of InteractionReference
Kir1.1 (ROMK1) ~1.3 - 2 nMHigh-affinity block wikipedia.orgrndsystems.com
Kir3.1/3.4 (GIRK1/4) ~8 - 13.3 nMHigh-affinity block wikipedia.orgrndsystems.com
Kir3.2 Not specifiedHigh-affinity block nih.gov
Kir2.1 Not specifiedLow affinity/Selective over rndsystems.com
BK channels (hSlo1) Not specifiedUse-dependent block nih.govresearchgate.net

Application of Advanced Structural Biology Techniques to Define Ligand-Channel Complexes

A precise understanding of how Tertiapin Q physically interacts with its target channels at an atomic level is fundamental for advancing its use and development. While mutagenesis and computational modeling have provided valuable insights, direct structural data remains a key objective. nih.gov

Current Approaches and Future Goals: Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, are poised to play a pivotal role. The goal is to solve the high-resolution structure of the Tertiapin Q peptide bound to its target Kir channels. Such ligand-channel complex structures would move beyond predictive models to provide a definitive view of the binding interface. nih.gov

Structure-based computational methods, including molecular docking and molecular dynamics (MD) simulations, have already been applied to predict the binding pose of tertiapin with Kir3.x channels. nih.gov These simulations have been instrumental in identifying putative contact residues, which are then validated through functional experiments like targeted mutagenesis and electrophysiological recordings. nih.gov These studies have highlighted the importance of a pore-inserting lysine (B10760008) residue on the peptide and interactions with the channel's turret and pore-lining phenylalanine residues. nih.gov

Impact of Structural Data: Obtaining experimental structures of TPNQ-channel complexes would:

Validate and refine computational models: Providing a gold standard against which to compare and improve predictive algorithms.

Reveal the molecular basis of selectivity: Detailing why TPNQ binds with high affinity to certain Kir subtypes (e.g., Kir1.1, Kir3.x) but not others (e.g., Kir2.1). rndsystems.com

Guide rational drug design: Providing a structural blueprint for engineering new analogues with improved properties.

The progress in crystallographic software and automated pipelines for analyzing protein-ligand complexes will accelerate these efforts, overcoming previous challenges in obtaining high-quality data for such intricate structures. nih.gov

Development of Highly Selective Analogues for Precision Pharmacological Probes

The limited specificity of Tertiapin Q, particularly its activity on BK channels, underscores the need for developing more selective analogues. nih.gov The ultimate goal is to create a toolkit of peptide-based probes, each highly specific for a single Kir channel subtype.

Strategy for Analogue Development: The development of these next-generation probes is guided by the growing body of structural and functional data. By understanding which residues on Tertiapin Q are critical for binding to Kir channels versus its off-targets, researchers can rationally design new peptide sequences.

Key strategies include:

Alanine (B10760859) Scanning Mutagenesis: Systematically replacing individual amino acids with alanine to identify residues critical for binding affinity and selectivity.

Structure-Guided Design: Using the structural information from computational models and, eventually, experimental structures to make targeted modifications. For example, altering residues that are predicted to interact with the unique structural features of a specific Kir channel subtype. nih.gov

Peptide Engineering: Introducing non-natural amino acids or modifying the peptide backbone to enhance stability, improve affinity, or restrict conformational flexibility to favor binding to a specific target.

The research that identified the C-terminal α-helix as the primary interaction surface for ROMK1 provides a clear roadmap for this work. nih.govcreative-peptides.com Modifications within this region are likely to have the most significant impact on binding affinity and selectivity. The insights gained from studying the structural determinants of the TPN block on neuronal Kir3.2 channels are explicitly intended to guide the re-engineering of the peptide to create variants with unique Kir channel blocking properties. nih.gov

Compound NameDescriptionKey FeatureReference
Tertiapin Natural peptide from bee venom.Parent compound; inhibits Kir and BK channels; prone to oxidation. wikipedia.org
Tertiapin Q (TPNQ) Analogue with a Met13Gln substitution.Stable, non-oxidizable form of Tertiapin with similar affinity for Kir1.1 and Kir3.1/3.4. nih.govwikipedia.org
Tertiapin LQ A commercially available derivative.Another analogue used as a research tool. rndsystems.combiocompare.com
TPN-K21A An in-silico designed mutant.C-terminal Lysine replaced with Alanine to study its role in pore insertion. nih.gov

Q & A

Q. What is the molecular mechanism of Tertiapin Q in blocking inward-rectifier potassium (Kir) channels?

Tertiapin Q selectively inhibits Kir channels, particularly ROMK (Kir1.1) and GIRK1/4 (Kir3.1/3.4), with Ki values of 1.3 nM and 13.3 nM, respectively. Its high selectivity (>250-fold) over other Kir subtypes stems from structural mimicry of natural bee venom peptides, enabling competitive binding to channel pore regions. Researchers should validate target specificity using patch-clamp electrophysiology in heterologous expression systems (e.g., HEK293 cells) and compare inhibition across Kir isoforms .

Q. How should Tertiapin Q (trifluoroacetate salt) be stored and reconstituted to maintain stability in experimental settings?

Store lyophilized Tertiapin Q at -20°C, allowing equilibration to room temperature for ≥1 hour before use. Reconstitute in ultrapure water or phosphate-buffered saline (pH 7.4) to a working concentration of 0.1–1 µM. Avoid repeated freeze-thaw cycles; aliquot reconstituted solutions and store at -80°C for long-term stability. Verify peptide integrity via HPLC (>97% purity) before critical experiments .

Q. What analytical methods are recommended for quantifying trifluoroacetic acid (TFA) content in peptide formulations like Tertiapin Q?

Use reverse-phase HPLC with a C18 column and UV detection (210 nm). Prepare a calibration curve using TFA standards (0.2–2.0 mg/mL) and inject test solutions at 100 µL volumes. Calculate residual TFA using the formula: TFA (ppm)=5000×CW\text{TFA (ppm)} = \frac{5000 \times C}{W}, where CC = concentration from the standard curve (mg/mL) and WW = peptide mass (mg). Ensure resolution (R ≥3) between TFA and chloride peaks .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in Tertiapin Q's inhibitory efficacy across different Kir channel subtypes?

Standardize assays using control compounds (e.g., barium chloride for Kir2.x) and perform parallel dose-response curves (DRCs) for each batch. For ROMK, validate IC50 values in HEK293 cells expressing Kir1.1 via thallium flux assays, comparing results to literature values (IC50 ~1–3 nM). Include positive controls (e.g., ATP-sensitive Kir6.2 for off-target screening) to confirm selectivity .

Q. What experimental strategies mitigate interference from trifluoroacetate counterions in electrophysiological studies involving Tertiapin Q?

Residual TFA can alter pH and nonspecifically inhibit ion channels. Dialyze reconstituted peptide solutions against ammonium acetate (pH 5.0) using 1 kDa MWCO membranes for 24 hours. Alternatively, use anion-exchange resins (e.g., AG1-X8) to remove TFA. Confirm TFA removal via conductivity measurements or NMR spectroscopy .

Q. What considerations are essential when designing dose-response experiments with Tertiapin Q for cardiovascular research applications?

Account for tissue-specific Kir expression: use 1–10 nM Tertiapin Q for renal ROMK inhibition (hypertension models) and 10–100 nM for atrial GIRK1/4 blockade (arrhythmia studies). Pre-treat tissues with tertiapin for 15–30 minutes to achieve equilibrium. Combine with genetic knockout models (e.g., Kir1.1-/- mice) to confirm target engagement .

Methodological Notes

  • Contradiction Analysis : Discrepancies in Kir subtype selectivity may arise from differential glycosylation states of channels; use deglycosylation enzymes (e.g., PNGase F) during protein extraction .
  • Data Validation : Cross-validate electrophysiology results with fluorescence-based thallium influx assays to ensure consistency in channel activity measurements .

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